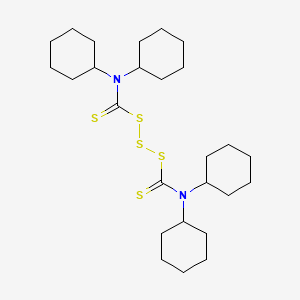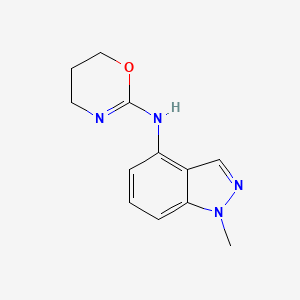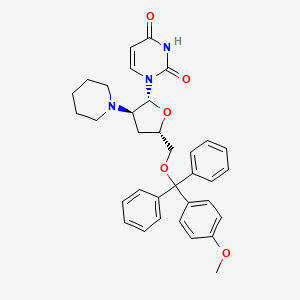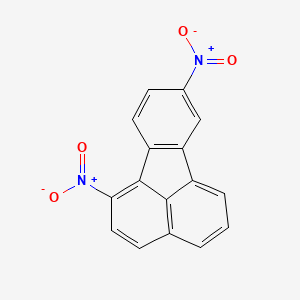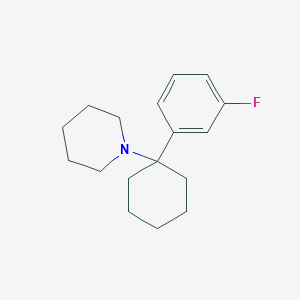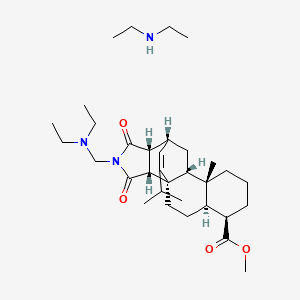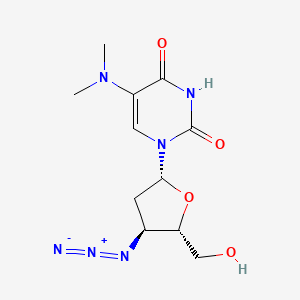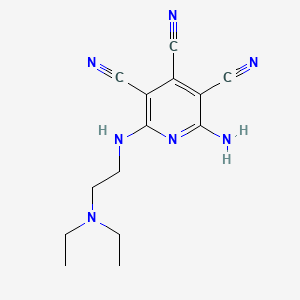![molecular formula C11H14ClNO2 B12806183 2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide CAS No. 7399-58-8](/img/structure/B12806183.png)
2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chloro-substituted phenyl ring and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 4-chloro-2-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the acetamide by treatment with ammonia or an amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Phenoxy acids.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides.
科学的研究の応用
2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[4-Chloro-2-(methyl)phenoxy]acetamide
- 2-[4-Chloro-2-(ethyl)phenoxy]acetamide
- 2-[4-Chloro-2-(tert-butyl)phenoxy]acetamide
Uniqueness
2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and membrane permeability, distinguishing it from other similar compounds.
特性
CAS番号 |
7399-58-8 |
|---|---|
分子式 |
C11H14ClNO2 |
分子量 |
227.69 g/mol |
IUPAC名 |
2-(4-chloro-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)9-5-8(12)3-4-10(9)15-6-11(13)14/h3-5,7H,6H2,1-2H3,(H2,13,14) |
InChIキー |
RZBJKSGNEHSBQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)Cl)OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



